1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
Description
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS: 1015609-03-6) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an acetyl group at position 5 and an iodine atom at position 2. Its molecular formula is C₉H₇IN₂O, with a molecular weight of 286.07 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent . It is commercially available and has been utilized in the development of HPK1 inhibitors, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
1-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5(13)6-2-7-8(10)4-12-9(7)11-3-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVDDRXKXQBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(NC=C2I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640150 | |
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-03-6 | |
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the iodination of pyrrolopyridine derivatives. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by iodination and subsequent purification steps .
Chemical Reactions Analysis
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira cross-coupling, to form more complex molecules.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals targeting various diseases, including cancer.
Biological Research: The compound is used in studies investigating the biological activities of pyrrolopyridine derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research and development purposes.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Pyrrolo[2,3-b]pyridine Derivatives
The iodine atom at position 3 distinguishes this compound from analogs with other halogens or substitution patterns. Key comparisons include:
Key Observations :
- Reactivity : The 3-iodo substituent in the target compound facilitates metal-catalyzed cross-coupling reactions, making it more versatile than chloro or bromo analogs .
- Steric Considerations : The larger atomic radius of iodine increases steric hindrance, which may impact binding in biological systems compared to smaller halogens .
Non-Halogenated Pyrrolo[2,3-b]pyridine Analog
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone (CAS: 944937-14-8) lacks halogen substituents, with a molecular formula of C₉H₈N₂O and molecular weight 160.18 g/mol .
| Property | Target Compound (3-Iodo) | Non-Halogenated Analog |
|---|---|---|
| Molecular Weight | 286.07 | 160.18 |
| Reactivity | High (iodine-mediated) | Limited to ketone group |
| Synthetic Utility | Cross-coupling precursor | Basic heterocyclic scaffold |
| Lipophilicity (LogP)* | Higher (due to iodine) | Lower |
*Estimated based on halogen contributions.
The absence of iodine limits the non-halogenated analog’s utility in coupling reactions, though its simpler structure may improve solubility in aqueous systems .
Thieno[2,3-b]pyridine Analog
1-(Thieno[2,3-b]pyridin-5-yl)ethanone (CAS: 18354-57-9) replaces the pyrrole nitrogen with sulfur, resulting in a thienopyridine core. Its molecular formula is C₉H₇NOS, with a molecular weight of 177.22 g/mol .
Comparison :
- Applications: Thienopyridines are explored in materials science and as kinase inhibitors, but the target compound’s pyrrolopyridine core is more prevalent in medicinal chemistry .
Biological Activity
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone is a compound belonging to the class of pyrrolopyridines, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolopyridine core with an iodine substituent at the 3-position and an ethanone moiety.
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor growth and progression. Notably, it has shown selective inhibition against the c-Met kinase, which is crucial in various signaling pathways associated with cancer cell proliferation and metastasis.
Biological Activity Against Cancer Cell Lines
A study evaluated the cytotoxicity of this compound against several cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast carcinoma), and PC-3 (prostate carcinoma). The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.82 ± 0.08 | Induces apoptosis, G2/M arrest |
| HepG2 | 1.00 ± 0.11 | Induces apoptosis |
| MCF-7 | 0.93 ± 0.28 | Induces apoptosis |
| PC-3 | 0.92 ± 0.17 | Induces apoptosis |
The most promising compound from this series displayed an IC50 value of 0.506 μM against c-Met kinase, indicating potent inhibitory activity.
Structure-Activity Relationships (SAR)
The SAR studies revealed that modifications on the pyrrolopyridine structure significantly influenced the biological activity of derivatives. For instance, phenyl hydrazone derivatives exhibited superior activity compared to heterocyclic counterparts. The presence of electron-donating groups on the aromatic ring enhanced potency against c-Met kinase.
Case Studies
A notable case study involved the evaluation of a derivative compound (7c) which demonstrated significant cytotoxic effects across multiple cancer cell lines. The study highlighted that this compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
